

Relenopride in the Treatment of Rare Neurological Diseases: A Technical Guide

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Compound of Interest		
Compound Name:	Relenopride	
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Abstract

Relenopride (also known as YKP-10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist under development by SK Biopharmaceuticals.[1][2][3] While initially investigated for gastrointestinal motility disorders, its development pipeline includes an active program for the treatment of rare neurological diseases, currently in Phase I/II clinical trials.[4] This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and potential therapeutic applications of Relenopride in the context of rare neurological disorders. Due to the early stage of development and the proprietary nature of the data, this document synthesizes publicly available information on Relenopride and the broader class of 5-HT4 receptor agonists to build a framework for its potential in neurology.

Introduction

Relenopride is a small molecule that acts as an agonist at the 5-HT4 receptor.[1] SK Biopharmaceuticals, a company with a core competency in developing drugs that can penetrate the blood-brain barrier, is advancing **Relenopride** for central nervous system (CNS) disorders. In 2018, SK Biopharmaceuticals entered into a joint venture with Glycyx Therapeutics to specifically focus on the development of **Relenopride** for rare neurological diseases.



The therapeutic potential of 5-HT4 receptor agonists in neurological disorders is predicated on their ability to modulate key neuronal processes implicated in the pathophysiology of various diseases. These processes include promoting neurogenesis, enhancing cognitive function, and increasing the release of pro-cognitive neurotransmitters like acetylcholine.

Mechanism of Action: 5-HT4 Receptor Agonism in the CNS

The 5-HT4 receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, but also found in various regions of the brain, including the hippocampus, striatum, and prefrontal cortex. Its activation in the CNS initiates a signaling cascade with several downstream effects relevant to the treatment of neurological diseases.

Primary Signaling Pathway

Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).



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Figure 1: Relenopride's primary signaling pathway via the 5-HT4 receptor.

Modulation of Neurotransmitter Release

5-HT4 receptor activation has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. This effect is thought to be mediated by the modulation of potassium channels in presynaptic terminals, leading to increased neuronal excitability and neurotransmitter release.



Preclinical and Clinical Data

While specific data for **Relenopride** in rare neurological diseases are not publicly available, preclinical studies and clinical trials in other indications provide valuable insights into its pharmacological profile.

Preclinical Data

Preclinical studies have primarily focused on the prokinetic effects of **Relenopride** (YKP-10811) in animal models of gastrointestinal dysfunction.

Parameter	Animal Model	Key Findings	Reference
Gastric Emptying	Dog	Accelerated liquid and solid gastric emptying.	
Antral Contractions	Dog	Enhanced antral contractions.	
Visceral Hypersensitivity	Rat	Suppressed visceral hypersensitivity induced by stress and inflammation.	

Table 1: Summary of Preclinical Findings for **Relenopride** (YKP-10811) in Gastrointestinal Models.

Clinical Data

Clinical trials have evaluated the safety and efficacy of **Relenopride** in patients with functional constipation.



Trial Identifier	Phase	Indication	Key Efficacy Endpoints	Dosage	Key Findings	Reference
NCT01523 184	II	Functional Constipatio n	Colonic transit at 24 hours, time to first bowel movement.	10 mg, 20 mg, 30 mg daily	Accelerate d colonic transit and improved bowel function compared to placebo. 10 mg and 20 mg doses were most effective. No serious adverse events observed.	

Table 2: Summary of Clinical Trial Data for **Relenopride** (YKP-10811) in Functional Constipation.

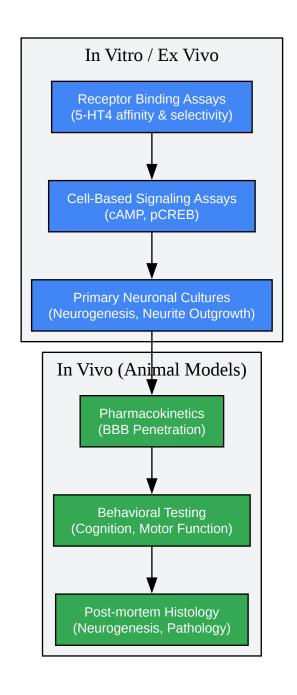
Experimental Protocols

Detailed experimental protocols for **Relenopride** in rare neurological diseases are proprietary. However, based on the known mechanism of action and the general drug development process for such conditions, the following outlines plausible experimental workflows.

Preclinical Evaluation Workflow

A typical preclinical workflow to assess the potential of a 5-HT4 receptor agonist like **Relenopride** in a rare neurological disease model would involve a multi-tiered approach.





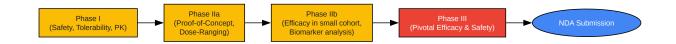
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Figure 2: Generalized preclinical evaluation workflow for a 5-HT4 agonist.

Clinical Trial Design for Rare Neurological Diseases

Clinical trials in rare diseases face unique challenges, including small patient populations and disease heterogeneity. Therefore, innovative and adaptive trial designs are often employed.





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Figure 3: A potential clinical trial workflow for **Relenopride** in a rare neurological disease.

Pharmacokinetics and CNS Penetration

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). SK Biopharmaceuticals highlights its expertise in designing CNS-penetrant molecules. While specific pharmacokinetic data for **Relenopride** in the CNS are not publicly available, its development for neurological indications strongly suggests that it is designed to achieve therapeutic concentrations in the brain.

Factors influencing CNS penetration that would have been optimized during the drug discovery phase include:

- Lipophilicity: A balance is required to facilitate membrane crossing without being too lipophilic, which can lead to non-specific binding and poor solubility.
- Molecular Weight: Smaller molecules generally exhibit better BBB penetration.
- Polar Surface Area: A lower polar surface area is often associated with improved BBB permeability.
- Efflux Transporter Liability: The molecule should ideally not be a substrate for efflux transporters like P-glycoprotein at the BBB.

Potential Therapeutic Applications in Rare Neurological Diseases

The pro-cognitive and neurogenic effects of 5-HT4 receptor agonism suggest potential therapeutic utility in a range of rare neurological diseases characterized by cognitive decline, neuronal loss, or deficits in synaptic plasticity. While the specific rare neurological diseases



being targeted by SK Biopharmaceuticals for **Relenopride** have not been disclosed, potential candidates could include:

- Genetic forms of dementia: Where cognitive enhancement could provide symptomatic relief.
- Neurodegenerative diseases with a cognitive component: Such as certain ataxias or leukodystrophies.
- Disorders of neuronal development or migration: Where pro-neurogenic effects might be beneficial.

Conclusion

Relenopride represents a promising therapeutic candidate for rare neurological diseases based on its mechanism of action as a 5-HT4 receptor agonist. The known pro-cognitive and neurogenic effects associated with this class of compounds provide a strong scientific rationale for its development in CNS disorders. While specific data on its efficacy and safety in these indications remain confidential, the progression to Phase I/II clinical trials by a company with a proven track record in CNS drug development is a significant step forward. Further disclosure of clinical trial results will be crucial to fully understand the therapeutic potential of Relenopride for patients with rare and debilitating neurological conditions.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The development status and future prospects of **Relenopride** are subject to change.

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